molecular formula C6H13ClN4O2 B7888462 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride

3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride

Cat. No.: B7888462
M. Wt: 208.64 g/mol
InChI Key: IWHKJYRNSALWGQ-UHFFFAOYSA-N
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Description

3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is a chemical compound that features a morpholine ring attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride typically involves the reaction of morpholine with oxadiazole derivatives under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of dehydrating agents or catalysts. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is unique due to its combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-morpholin-4-yl-2H-oxadiazol-2-ium-5-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,8H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHKJYRNSALWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C=C(O[NH2+]2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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